REACTION_CXSMILES
|
[H-].[Na+].O1CCCC1.[C:8]([O:16]CC)(=[O:15])[CH2:9][C:10](OCC)=O.ClC1[C:25]([Cl:26])=[CH:24][CH:23]=[CH:22][C:21]=1[N+:27]([O-:29])=[O:28]>C(O)(=O)C>[Cl:26][C:25]1[CH:24]=[CH:23][CH:22]=[C:21]([N+:27]([O-:29])=[O:28])[C:10]=1[CH2:9][C:8]([OH:16])=[O:15] |f:0.1|
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Name
|
|
Quantity
|
8.08 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
60 mL
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Type
|
reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Type
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CUSTOM
|
Details
|
the solution was stirred for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was dropped to the solution below 20° C. over 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was dropped to the solution below 10° C. over 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
After the solution was stirred for 3.5 hours at room temperature
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
it was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted over 200 ml of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
ADDITION
|
Details
|
To the residue, 30 ml of 4N hydrochloric acid and 25 ml of acetic acid were added
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After air-cooling
|
Type
|
FILTRATION
|
Details
|
the deposited crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with water, and they
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in 250 ml of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with 250 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
WASH
|
Details
|
The crystals were washed with n-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.78 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |